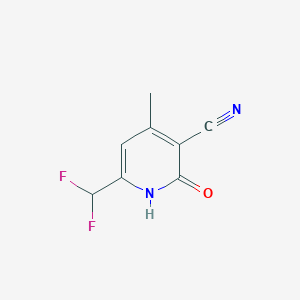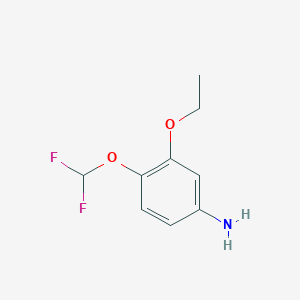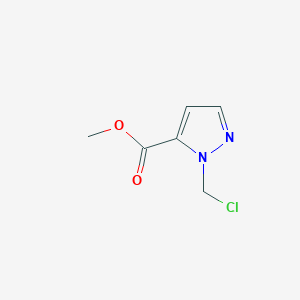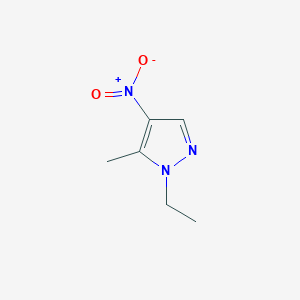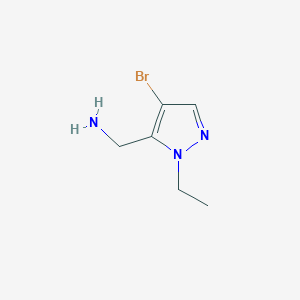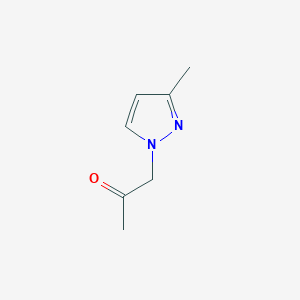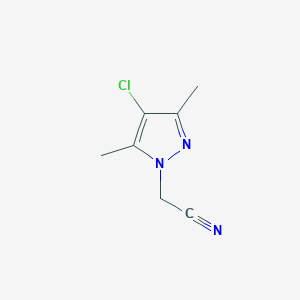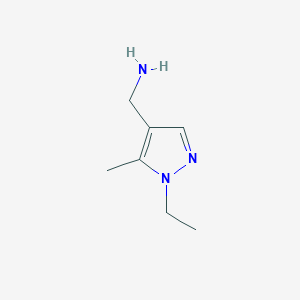
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a five-membered aromatic ring with two nitrogen atoms. They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Applications De Recherche Scientifique
Application in Antileishmanial and Antimalarial Activities
Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrazole-bearing compounds, including “1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Methods of Application or Experimental Procedures
The compound was synthesized and its structure was verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Results or Outcomes
The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Application in Synthesis of Bioactive Chemicals
Scientific Field
Organic Chemistry and Drug Discovery
Summary of the Application
Pyrazole-bearing compounds, including “1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine”, are frequently used as scaffolds in the synthesis of bioactive chemicals .
Methods of Application or Experimental Procedures
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Results or Outcomes
The pyrazole moiety has many pharmacological functions and different synthesis techniques were discussed . This chapter has summarized novel strategies and wide applications of pyrazole scaffold .
Application in Antimicrobial Activities
Summary of the Application
The derivatives of 1, 3-diazole, including “1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine”, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Methods of Application or Experimental Procedures
The compound was synthesized and its structure was verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antimicrobial activities of the synthesized pyrazole derivatives were evaluated against various bacterial and fungal strains .
Results or Outcomes
The result revealed that the compound displayed superior antimicrobial activity against various bacterial and fungal strains .
Application in Anticancer Activities
Summary of the Application
Indole derivatives, including “1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine”, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Methods of Application or Experimental Procedures
The compound was synthesized and its structure was verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro anticancer activities of the synthesized indole derivatives were evaluated against various cancer cell lines .
Results or Outcomes
The result revealed that the compound displayed superior anticancer activity against various cancer cell lines .
Propriétés
IUPAC Name |
(1-ethyl-5-methylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHPBQDJDVJZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427423 |
Source


|
| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |
CAS RN |
898046-26-9 |
Source


|
| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

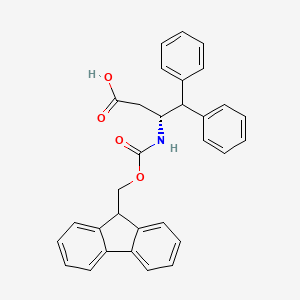
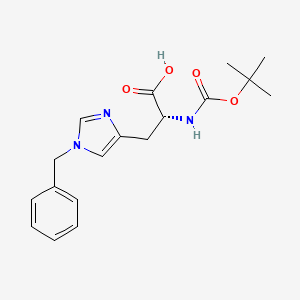
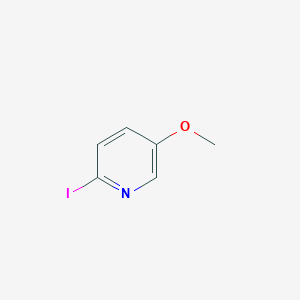
![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)
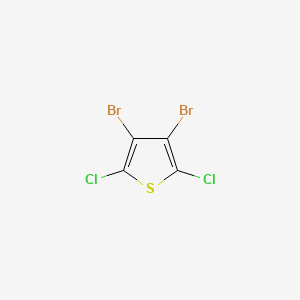
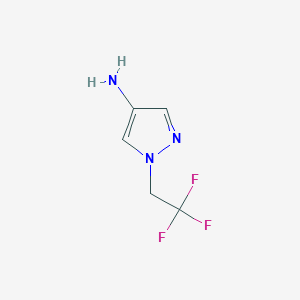
![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1310896.png)
